An In-depth Technical Guide to [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol. This molecule incorporates two key heterocyclic scaffolds: a piperidine ring and a 1,2,3-triazole ring. The unique combination of these moieties suggests its potential as a versatile building block in medicinal chemistry. This guide will delve into the scientific underpinnings of its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), its physicochemical characteristics, and explore its prospective roles in drug discovery, drawing on data from analogous structures.
Introduction
The confluence of piperidine and 1,2,3-triazole functionalities in a single molecular entity presents a compelling case for its investigation in drug discovery and development. Piperidine is a ubiquitous scaffold found in numerous approved pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The 1,2,3-triazole ring, often synthesized via the robust and efficient "click chemistry," offers metabolic stability and the capacity for diverse substitution patterns, making it a valuable linker and pharmacophore in medicinal chemistry.[1][2] The subject of this guide, [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (Figure 1), with its chemical formula C8H14N4O, represents a novel intersection of these two important heterocyclic systems.[3] This document aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential utility of this compound.
Figure 1: Chemical Structure of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
Caption: 2D representation of the molecular structure.
Physicochemical Properties
While specific experimental data for [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is not extensively available in the public domain, its properties can be predicted based on its constituent functional groups and data from analogous compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H14N4O | [3] |
| Molecular Weight | 182.22 g/mol | Calculated |
| CAS Number | 1706462-12-5 | [4] |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Water solubility is expected to be moderate due to the presence of polar functional groups capable of hydrogen bonding. | [5] |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, typical for compounds with multiple hydrogen bond donors and acceptors. | General knowledge of similar heterocyclic compounds. |
| Boiling Point | High, likely to decompose before boiling at atmospheric pressure. | General knowledge of similar heterocyclic compounds. |
| LogP | The presence of the polar hydroxyl, piperidine, and triazole groups suggests a low to moderate LogP value, indicating a degree of hydrophilicity. | [5] |
Synthesis and Characterization
The synthesis of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is most efficiently achieved through a convergent synthesis strategy culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted triazole isomer.[6]
The overall synthetic pathway can be envisioned in two main stages: the preparation of the key intermediates, N-protected 3-azidopiperidine and propargyl alcohol, followed by their cycloaddition and subsequent deprotection.
Caption: Proposed synthetic workflow.
Synthesis of N-Boc-3-azidopiperidine
The synthesis of the crucial 3-azidopiperidine intermediate can be accomplished from commercially available N-Boc-3-hydroxypiperidine. A common method involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source.[7][8]
Experimental Protocol:
-
Activation of the Hydroxyl Group: To a solution of N-Boc-3-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine. Subsequently, add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Azide Substitution: The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60-80 °C). The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-3-azidopiperidine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core 1,2,3-triazole ring is formed via the highly efficient CuAAC reaction between the synthesized N-Boc-3-azidopiperidine and propargyl alcohol.[9][10]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve N-Boc-3-azidopiperidine and propargyl alcohol in a suitable solvent system, typically a mixture of tert-butanol and water.
-
Catalyst Addition: To this solution, add a catalytic amount of a copper(II) sulfate solution, followed by an excess of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[6] The use of a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can enhance the reaction rate and prevent catalyst disproportionation.[11]
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product, N-Boc-[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol, is purified by column chromatography.
Deprotection
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.
Experimental Protocol:
-
Acidic Cleavage: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or methanol. Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol).
-
Reaction and Isolation: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure. The resulting product, [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol, can be isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized to obtain the free base.
Characterization
The structure and purity of the final compound and its intermediates would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the triazole proton (a singlet), the methylene protons of the hydroxymethyl group, and the exchangeable proton of the hydroxyl and piperidine N-H groups.[4][12]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the piperidine ring, the triazole ring, and the hydroxymethyl group.[12][13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine in the piperidine ring, and C-H and C=N stretching vibrations of the heterocyclic rings.
Potential Applications in Drug Discovery
While specific biological activity data for [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is not yet reported, the presence of the piperidine and 1,2,3-triazole moieties suggests several promising avenues for investigation based on the known activities of related compounds.
Antifungal Activity
A significant body of research has demonstrated the potent antifungal activity of piperidine-containing triazole derivatives.[14] These compounds often act by inhibiting fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The structural features of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol make it a candidate for evaluation against various fungal pathogens.
Anticancer Activity
The 1,2,3-triazole scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[2] Similarly, piperidine derivatives have been explored for their potential as anticancer agents.[15] The combination of these two pharmacophores in the target molecule warrants investigation of its cytotoxic effects against various cancer cell lines.
Other Potential Therapeutic Areas
The versatility of the piperidine and triazole scaffolds extends to a wide range of other therapeutic areas. Derivatives of these heterocycles have shown activity as antibacterial, antiviral, anti-inflammatory, and neuroprotective agents. Therefore, [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol could serve as a valuable starting point for the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a synthetically accessible molecule that combines the favorable attributes of the piperidine and 1,2,3-triazole heterocycles. The well-established and highly efficient copper-catalyzed azide-alkyne cycloaddition provides a reliable method for its synthesis. While specific experimental data on its biological activity is currently limited, the known pharmacological profiles of related compounds strongly suggest its potential as a valuable scaffold in drug discovery, particularly in the development of new antifungal and anticancer agents. This technical guide serves as a foundational resource for researchers poised to explore the chemical and biological properties of this promising compound. Further investigation into its synthesis, detailed characterization, and comprehensive biological evaluation is highly encouraged to unlock its full therapeutic potential.
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